(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Catalog No.
S1768357
CAS No.
114873-04-0
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichloro...

CAS Number

114873-04-0

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

IUPAC Name

(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

KSDWBXFRQWMWHO-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Synonyms

114873-04-0;Boc-L-2,4-Dichlorophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoicacid;Boc-2,4-Dichloro-L-Phenylalanin;(L)-Boc-2,4-Dichlorophenylalanine;(S)-Boc-2,4-Dichlorophenylalanine;SBB064549;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoicacid;Boc-2,4-dichloro-L-phenylalanine;Boc-Phe(2,4-Cl2)-OH;(D)-Boc-2,4-Dichlorophenylalanine;AC1MC1OW;Boc-L-2,4-Dichlorophe;14992_ALDRICH;SCHEMBL1614505;14992_FLUKA;MolPort-001-758-481;ZINC2386871;AKOS015836621;AKOS015890043;AC-5848;AM82016;BL156-1;AK163610;AM005742

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Organic Synthesis:

  • Asymmetric synthesis: (S)-Boc-DCP-OH serves as a valuable chiral building block in the synthesis of complex molecules with a desired stereochemistry. Its Boc protecting group allows for controlled manipulation of the molecule during the reaction process [].

Medicinal Chemistry:

  • Drug discovery: The presence of the 2,4-dichlorophenyl group and the carboxylic acid functionality make (S)-Boc-DCP-OH a potential candidate for developing new therapeutic agents. Researchers can explore its interaction with specific biological targets and its pharmacological properties [].

Material Science:

  • Chiral catalysts: (S)-Boc-DCP-OH can be modified to create chiral catalysts for asymmetric reactions. These catalysts can be essential for synthesizing enantiopure compounds with potential applications in pharmaceuticals and materials science [].

Biological Studies:

  • Protein-ligand interactions: (S)-Boc-DCP-OH can be used as a probe to study the interactions between proteins and small molecules. This information is valuable in understanding biological processes and designing new drugs [].

This compound is not found naturally but is synthesized in the lab. It holds significance in scientific research, particularly in organic chemistry and peptide synthesis due to its unique structure and properties [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central propane chain with a carboxylic acid group (COOH) at one end.
  • A chiral center (marked by the (S) designation) at the second carbon atom, meaning this carbon has four different substituents.
  • An amino group (NH2) attached to the second carbon, protected by a tert-butoxycarbonyl (Boc) group. This Boc group is often used to temporarily mask the reactivity of the amino group during peptide synthesis [].
  • A 2,4-dichlorophenyl ring attached to the third carbon. The presence of chlorine atoms introduces potential for various chemical reactions and interactions.

Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions in peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols under specific conditions to form esters.
  • Amide bond formation: The deprotected amino group can participate in amide bond formation with other amino acids, creating peptides.

Balanced chemical equations will require specific reaction conditions and cannot be provided in this general analysis.


Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of multiple polar groups, it is likely a solid.
  • Relatively high melting point: The presence of the aromatic ring and carboxylic acid group can contribute to a high melting point.
  • Moderate solubility in organic solvents: The molecule has both hydrophobic and hydrophilic regions, suggesting solubility in some organic solvents like dichloromethane or dimethylformamide.
  • Low solubility in water: The presence of the hydrophobic groups might limit water solubility.

XLogP3

3.8

Wikipedia

(S)-Boc-2,4-Dichlorophenylalanine
(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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